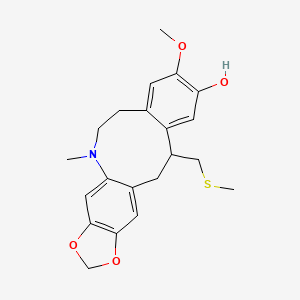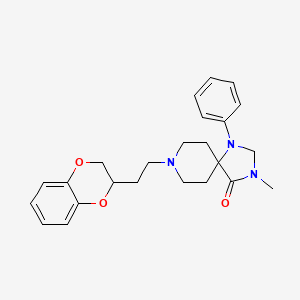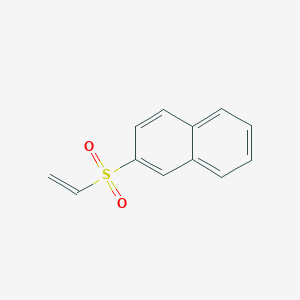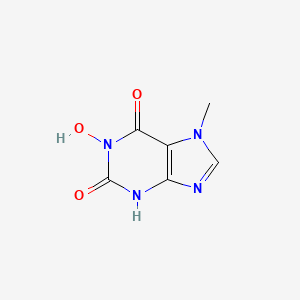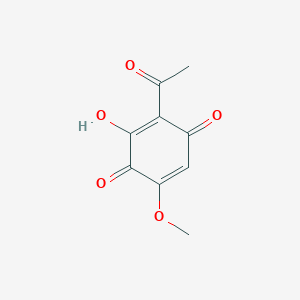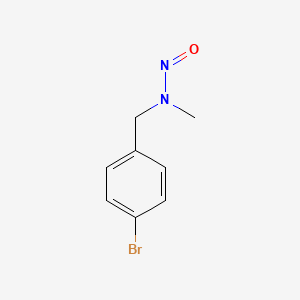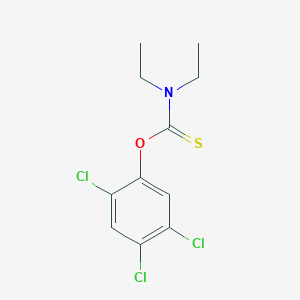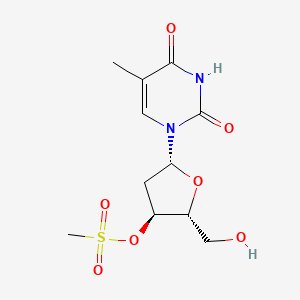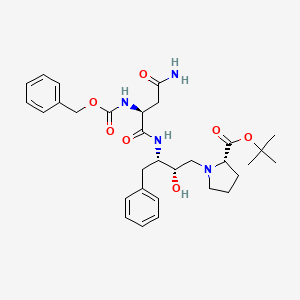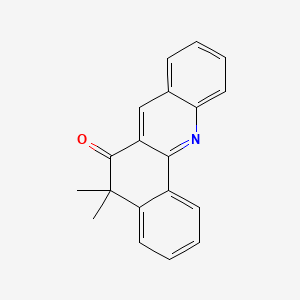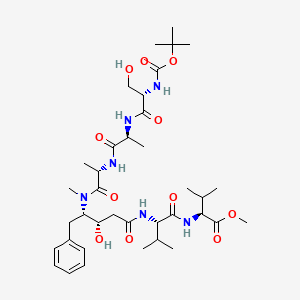
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester is a complex organic compound with a highly intricate structure This compound is characterized by multiple chiral centers, making it a stereochemically rich molecule
準備方法
The synthesis of (S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. Industrial production methods may involve the use of automated peptide synthesizers to streamline the process and ensure high purity and yield.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemistry and chiral synthesis.
Biology: It is investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple chiral centers allow for selective binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar compounds to (S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester include other peptides and peptide derivatives with similar structural motifs. These compounds may share similar properties but differ in their specific functional groups or stereochemistry, leading to unique biological activities and applications. Examples include:
Peptide analogs: Compounds with similar peptide backbones but different side chains.
Chiral esters: Molecules with similar ester groups but different chiral centers.
Amide derivatives: Compounds with similar amide bonds but different substituents.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
126333-31-1 |
|---|---|
分子式 |
C37H60N6O11 |
分子量 |
764.9 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-5-phenylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C37H60N6O11/c1-20(2)29(33(49)42-30(21(3)4)35(51)53-11)41-28(46)18-27(45)26(17-24-15-13-12-14-16-24)43(10)34(50)23(6)39-31(47)22(5)38-32(48)25(19-44)40-36(52)54-37(7,8)9/h12-16,20-23,25-27,29-30,44-45H,17-19H2,1-11H3,(H,38,48)(H,39,47)(H,40,52)(H,41,46)(H,42,49)/t22-,23-,25-,26-,27-,29-,30-/m0/s1 |
InChIキー |
XASNPUUQPBYCIC-YIJMGOARSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1=CC=CC=C1)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


